molecular formula C8H5BrFIO2 B15225543 2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid

2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid

Katalognummer: B15225543
Molekulargewicht: 358.93 g/mol
InChI-Schlüssel: MUKHPFJLLDCULH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Acetic Acid Derivatization:

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in various non-covalent interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets. The acetic acid moiety can also play a role in the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)acetic acid
  • 2-(4-Bromo-2-iodophenyl)acetic acid
  • 2-(4-Fluoro-2-iodophenyl)acetic acid

Uniqueness

2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications where such properties are desired.

Eigenschaften

Molekularformel

C8H5BrFIO2

Molekulargewicht

358.93 g/mol

IUPAC-Name

2-(4-bromo-2-fluoro-6-iodophenyl)acetic acid

InChI

InChI=1S/C8H5BrFIO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)

InChI-Schlüssel

MUKHPFJLLDCULH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)CC(=O)O)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.